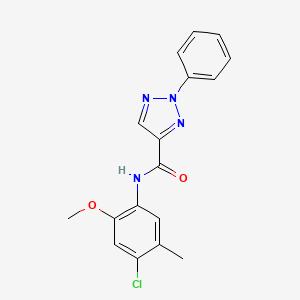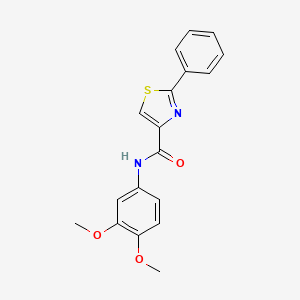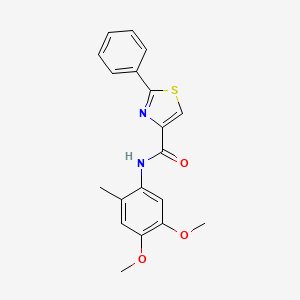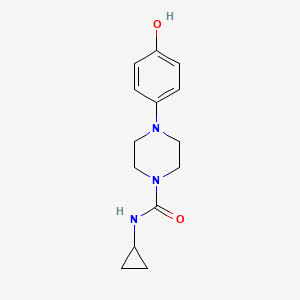![molecular formula C15H20N2O3 B7545841 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). In
Wirkmechanismus
The mechanism of action of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been shown to have potent biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and proliferation in B-cell malignancies. Additionally, TAK-659 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in lab experiments is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, making it an attractive candidate for drug development. However, one of the limitations of using TAK-659 is its solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in scientific research. One direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Another direction is the use of TAK-659 in combination with other drugs to enhance its efficacy. Additionally, TAK-659 can be used as a tool compound to study the role of BTK in various diseases.
Synthesemethoden
The synthesis of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves a multi-step process. The starting material for the synthesis is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate, which is further reacted with ethyl chloroformate to form the final product, 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been extensively used in scientific research due to its ability to inhibit BTK. BTK is an enzyme that plays a crucial role in B-cell receptor signaling and is a therapeutic target for various diseases, including B-cell malignancies and autoimmune diseases. TAK-659 has been shown to be a potent and selective inhibitor of BTK, making it an attractive candidate for drug development.
Eigenschaften
IUPAC Name |
1-[4-(3-methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-5-13(10-14(11)20-3)15(19)17-8-6-16(7-9-17)12(2)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFKSFYDXXLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)




![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)